EINECS 213-893-9

Description

EINECS compounds are cataloged for regulatory and safety purposes, with their classification often relying on structural and functional similarities to other chemicals . The inventory includes diverse compounds such as ketones, alcohols, amines, and nitro derivatives, which are critical for industrial, pharmaceutical, and research applications.

Properties

CAS No. |

1057-86-9 |

|---|---|

Molecular Formula |

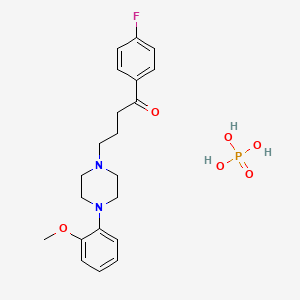

C21H28FN2O6P |

Molecular Weight |

454.435 |

IUPAC Name |

1-(4-fluorophenyl)-4-[4-(2-methoxyphenyl)piperazin-1-yl]butan-1-one;phosphoric acid |

InChI |

InChI=1S/C21H25FN2O2.H3O4P/c1-26-21-7-3-2-5-19(21)24-15-13-23(14-16-24)12-4-6-20(25)17-8-10-18(22)11-9-17;1-5(2,3)4/h2-3,5,7-11H,4,6,12-16H2,1H3;(H3,1,2,3,4) |

InChI Key |

ZOJCVJVTZBRZQU-UHFFFAOYSA-N |

SMILES |

COC1=CC=CC=C1N2CCN(CC2)CCCC(=O)C3=CC=C(C=C3)F.OP(=O)(O)O |

Synonyms |

4/'-fluoro-4-[4-(o-methoxyphenyl)piperazin-1-yl]butyrophenone dihydrogen phosphate |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4’-Fluoro-4-(4-(o-methoxyphenyl)piperazin-1-yl)butyrophenone dihydrogen phosphate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Formation of the Piperazine Ring: The piperazine ring is synthesized through the cyclization of 1,2-diamine derivatives with sulfonium salts.

Introduction of the Methoxyphenyl Group: The methoxyphenyl group is introduced via a nucleophilic substitution reaction, where a methoxyphenyl halide reacts with the piperazine derivative.

Fluorination: The fluorine atom is introduced through a halogen exchange reaction, typically using a fluorinating agent such as potassium fluoride.

Formation of the Butyrophenone Moiety: The butyrophenone moiety is synthesized through a Friedel-Crafts acylation reaction, where a butyryl chloride reacts with a fluorinated benzene derivative in the presence of a Lewis acid catalyst.

Phosphorylation: The final step involves the phosphorylation of the compound to form the dihydrogen phosphate salt.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification processes to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

4’-Fluoro-4-(4-(o-methoxyphenyl)piperazin-1-yl)butyrophenone dihydrogen phosphate undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorinated phenyl ring.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium methoxide in methanol.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

4’-Fluoro-4-(4-(o-methoxyphenyl)piperazin-1-yl)butyrophenone dihydrogen phosphate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4’-Fluoro-4-(4-(o-methoxyphenyl)piperazin-1-yl)butyrophenone dihydrogen phosphate involves its interaction with specific molecular targets, such as neurotransmitter receptors and enzymes. The compound acts as a ligand, binding to these targets and modulating their activity. This can result in various biological effects, including changes in neurotransmitter levels and enzyme activity .

Comparison with Similar Compounds

Structural Analogues

While the exact structure of EINECS 213-893-9 is unspecified, hypothetical analogs can be inferred from evidence-based methodologies:

Table 1: Hypothetical Structural Analogs of this compound

Functional and Toxicological Comparisons

- Toxicity Prediction : Read-Across Structure Activity Relationships (RASAR) models leverage structural analogs to predict hazards. For example, nitro-containing compounds like CAS 1193-62-0 may share reactivity or toxicity profiles (e.g., mutagenicity) with this compound if nitro groups are present .

- Bioactivity : Compounds with pyrrole or triazine motifs (e.g., CAS 918538-05-3) often exhibit biological activity, such as enzyme inhibition or antimicrobial effects, which could align with this compound’s applications .

Table 2: Toxicity and Bioactivity Metrics

Industrial and Regulatory Implications

- Regulatory Coverage : A small subset of labeled compounds (e.g., REACH Annex VI chemicals) can provide regulatory coverage for thousands of EINECS substances, reducing testing burdens .

- Functional Substitution : Analogs with halogen substituents (e.g., chlorine in CAS 918538-05-3) may offer safer or more stable alternatives to this compound in industrial processes .

Q & A

Q. What ethical considerations apply when publishing preliminary findings on this compound?

- Methodological Answer : Disclose funding sources and potential conflicts of interest in the manuscript. Avoid overinterpretation of inconclusive data; clearly state limitations in the discussion section. For studies involving human/animal subjects, provide ethics board approval numbers and informed consent documentation .

Tables

Table 1 : Common Analytical Techniques for this compound Characterization

Table 2 : Statistical Tools for Data Analysis

| Tool | Use Case | Example Software | References |

|---|---|---|---|

| ANOVA | Comparing group means | SPSS, R | |

| PCA | Dimensionality reduction | Python (scikit-learn) | |

| Bayesian MCMC | Parameter estimation | Stan, PyMC3 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.